molecular formula C18H12ClN3O7 B4125583 N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide

N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B4125583
M. Wt: 417.8 g/mol
InChI Key: ZSIVCFJAXDBEQF-UHFFFAOYSA-N
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Description

The compound is a derivative of 2H-chromene, also known as chroman, which is a class of organic compounds with a fused ring structure comprising a benzene ring and a pyran ring . The “2-oxo” indicates a carbonyl group (=O) at the 2-position of the chromene structure. The “8-methoxy” and “6-nitro” denote a methoxy (–O–CH3) and a nitro (–NO2) group at the 8- and 6-positions, respectively. The “N’-(2-chlorobenzoyl)” part suggests a 2-chlorobenzoyl group attached to the molecule via a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene core, followed by various functional group interconversions and substitutions to introduce the methoxy, nitro, and 2-chlorobenzoyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the chromene, with the various substituents attached at the specified positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amino group . The methoxy group could undergo reactions typical of ethers, while the carbonyl group could participate in various addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like nitro and carbonyl could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound is intended to be used as a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the nitro group, and health hazards if the compound or its degradation products are toxic .

Properties

IUPAC Name

N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O7/c1-28-14-8-10(22(26)27)6-9-7-12(18(25)29-15(9)14)17(24)21-20-16(23)11-4-2-3-5-13(11)19/h2-8H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIVCFJAXDBEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(2-chlorobenzoyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carbohydrazide

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